(2S,4R)-Methyl 2-phenylpiperidine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as phenylpiperidines. This compound features a piperidine ring substituted with a phenyl group and a carboxylate ester functional group. It is recognized for its potential applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceutical agents.
The compound is classified under the broader category of piperidines, specifically as a phenylpiperidine. The structural characteristics place it within the realm of organoheterocyclic compounds, which denote compounds containing both carbon and heteroatoms in a cyclic structure. The IUPAC name for this compound is (2S,4R)-Methyl 2-phenylpiperidine-4-carboxylate, and its CAS number is 468-50-8, which uniquely identifies it in chemical databases.
The synthesis of (2S,4R)-Methyl 2-phenylpiperidine-4-carboxylate can be approached through various methods, often involving multi-step organic reactions. One notable method includes the use of palladium-catalyzed reactions leading to enantioselective synthesis.
These methods are detailed in patents and research articles focusing on enantioselective processes, which highlight their importance in achieving desired stereochemistry .
The molecular formula for (2S,4R)-Methyl 2-phenylpiperidine-4-carboxylate is C17H25NO2. The compound features:
The molecular structure can be represented using various chemical notation systems such as SMILES or InChI, with the SMILES notation being CC[C@@H]1CN(C)CC[C@]1(OC(=O)CC)C1=CC=CC=C1
.
(2S,4R)-Methyl 2-phenylpiperidine-4-carboxylate can undergo several chemical reactions:
These reactions are crucial for modifying the compound for various applications in synthetic organic chemistry.
The mechanism of action for (2S,4R)-Methyl 2-phenylpiperidine-4-carboxylate primarily relates to its interaction with biological systems. As a structural analogue of known opioids, it may exert effects similar to those observed with opioid analgesics:
This mechanism emphasizes the importance of stereochemistry in determining pharmacological effects.
The physical properties of (2S,4R)-Methyl 2-phenylpiperidine-4-carboxylate include:
Chemical properties include reactivity towards nucleophiles due to its ester functional group, making it versatile in synthetic applications .
(2S,4R)-Methyl 2-phenylpiperidine-4-carboxylate has several scientific applications:
The stereoselective construction of the piperidine scaffold in (2S,4R)-Methyl 2-phenylpiperidine-4-carboxylate employs strategic bond disconnections centered on the C2 and C4 stereocenters. A prevalent approach involves chiral pool utilization, where enantiomerically pure natural products serve as starting materials. For instance, trans-4-hydroxy-L-proline derivatives have been converted to piperidine carboxylates through sequential protection, ring expansion, and stereospecific functionalization [6] [10]. Alternative routes exploit Grignard reactions with chiral imines; diethyl oxalate reacts with 4-methyl-3-phenylpiperidine precursors under carefully controlled stereodirecting conditions to establish the C4 quaternary center [3].
Key disconnection approaches include:
Table 1: Strategic Bond Disconnections for Piperidine Synthesis
Disconnection Type | Key Intermediate | Stereochemical Outcome | Yield Range |
---|---|---|---|
Chiral pool expansion | 4-Hydroxyproline derivatives | Retained (2S,4R) configuration | 65-85% |
Iminium ion cyclization | Homoallylic amine precursors | trans-Selectivity (dr > 8:1) | 70-92% |
Michael addition | α,β-Unsaturated ester adducts | Moderate trans selectivity (dr 4:1) | 50-75% |
Catalytic methods provide efficient access to the thermodynamically favored trans-(2,4)-disubstituted piperidine configuration. Chiral metal complexes have demonstrated exceptional stereocontrol: Ru(BINAP)-catalyzed hydrogenations of enol ether precursors afford the target stereochemistry with enantiomeric excess (ee) >95% under optimized conditions [7]. Similarly, organocatalytic Mannich reactions between aldehyde donors and imine acceptors generate syn-diastereomers with 4:1 selectivity when using L-proline-derived catalysts [6].
Stereoselective hydrogenation represents a particularly scalable approach:
1. Enol ether substrate (1.0 equiv) dissolved in anhydrous THF 2. Add Ru-(S)-BINAP catalyst (0.5 mol%) 3. Hydrogenate at 50 bar H₂, 60°C for 24 hr 4. Concentrate; purify via silica chromatography → (2S,4R)-isomer obtained in 92% yield, 98% ee [1] [7]
The chiral pool strategy remains competitive when enantiomerically pure starting materials are accessible. (S)-Glycidol has been converted through a 7-step sequence involving regioselective epoxide opening, cyanation, and stereoretentive cyclization to deliver the target scaffold [6].
Table 2: Catalytic Asymmetric Methods Comparison
Catalytic System | Substrate Class | ee (%) | dr (trans:cis) | Reference |
---|---|---|---|---|
Ru-(S)-BINAP/DENEB | Enol ether | 98% | >20:1 | [7] |
L-Proline/TMS-protected diphenylprolinol | Aldehyde-imine adduct | 90% | 4:1 | [6] |
Pd-Chiral phosphine ligand | β-Keto ester enolate | 85% | 10:1 | [1] |
Reductive methods capitalize on the innate reactivity of cyclic imines to establish the trans-stereochemistry. Iminium ion cyclization of chiral homoallylic amines provides efficient access to the piperidine core with predictable stereochemical outcomes [6]. This approach benefits from substrate-controlled cyclization where existing chirality directs the formation of the new C4 stereocenter.
Critical reductive methodologies include:
Iminium ion dynamics significantly influence stereoselectivity:
Protonation of enamine precursor → Iminium ion formation ↓ Conformational locking via N-chiral auxiliary ↓ Stereodifferentiation of hydride attack faces ↓ *trans*-Piperidine predominates (dr >10:1) [6]
Cyclization under acidic conditions (0.1M HCl in THF, 60°C) facilitates rapid iminium formation while minimizing epimerization at acid-sensitive stereocenters [6].
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of classical resolutions. Combined metal-enzyme systems have been successfully implemented:
Racemic 4-hydroxy-2-phenylpiperidine carboxylate + Lipase (CAL-B) + Shvo's catalyst (0.1 mol%) + Vinyl acetate (acyl donor) → (2S,4R)-acetate in 90% yield, >99% ee [7]
Chiral carboxylic acid auxiliaries enable diastereomeric crystallization: Mandelic acid, camphoric acid, or tartaric acid form insoluble salts with one piperidine enantiomer. The diastereomeric excess (de) reaches >98% after two recrystallizations from ethanol/water mixtures, though with 30-40% maximum yield for the desired isomer [1] [10].
Enzymatic hydrolysis demonstrates complementary utility:
Critical operational parameters:
Polymer-supported synthesis enables efficient purification of advanced intermediates. Wang resin-linked diesters undergo regioselective hydrolysis and decarboxylative cyclization to form piperidinone precursors. After cleavage with TFA/DCM (1:4), the liberated keto-ester is hydrogenated to install the C4 stereocenter [10].
Protecting group orthogonality is essential for C2/C4 differentiation:
Table 3: Protecting Group Strategies for Piperidine Synthesis
Functional Group | Protecting Group | Installation Conditions | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Amine (N1) | Cbz | Benzyl chloroformate, Na₂CO₃, 0°C | Pd/C, H₂, EtOAc (quant.) | Acid/base-sensitive groups |
Carboxylate (C2) | Methyl ester | SOCl₂/MeOH (reflux) | LiOH, THF/H₂O (95%) | TBDMS, Cbz |
Hydroxyl (C4) | TBDMS | TBDMSCl, imidazole, DMF, 25°C | TBAF, THF (0°C, 98%) | Cbz, methyl ester |
Amine (N1) | Boc | Boc₂O, Et₃N, CH₃CN | TFA/DCM (1:1), 0°C (quant.) | TBDMS, methyl ester |
Solid-phase cyclization protocols:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2